![molecular formula C9H7F3O4S B131153 [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid CAS No. 156497-87-9](/img/structure/B131153.png)
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” is an organic compound with the molecular formula C9H7F3O4S . It is also known by other names such as “2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid” and "(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETIC ACID" .
Molecular Structure Analysis
The molecular structure of “[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” can be represented by the InChI code: InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) . The compound has a molecular weight of 268.21 g/mol .
Physical And Chemical Properties Analysis
“[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” has a molecular weight of 268.21 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . It has a topological polar surface area of 79.8 Ų .
Scientific Research Applications
Application in Organic Chemistry
Summary of the Application
“4-(Trifluoromethyl)benzenesulfonyl chloride” is used in organic chemistry for the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
Methods of Application or Experimental Procedures
The compound is used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . The specific technical details or parameters of the procedure may vary depending on the specific requirements of the experiment.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZTYDHPHFAKSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602270 |
Source


|
| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |
CAS RN |
156497-87-9 |
Source


|
| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


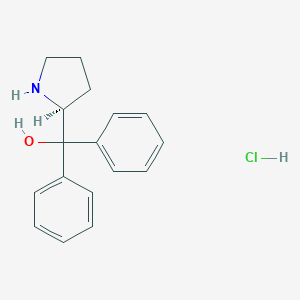
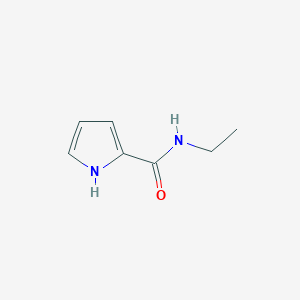
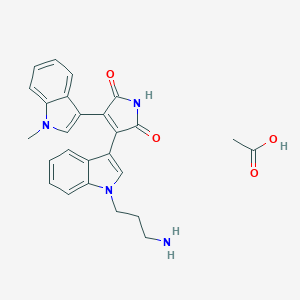
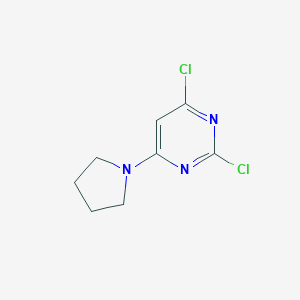

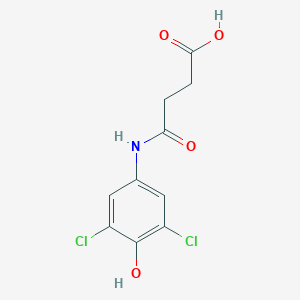
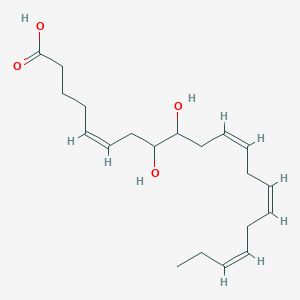

![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)
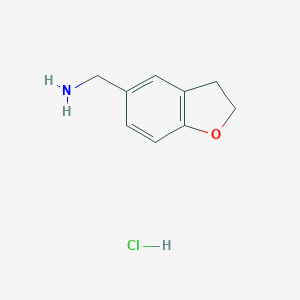
![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)